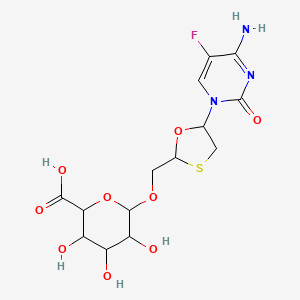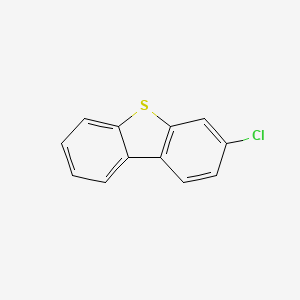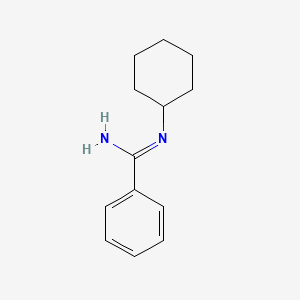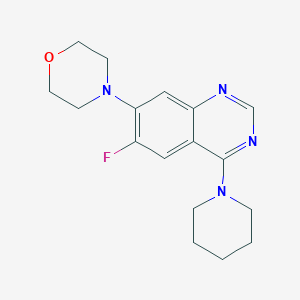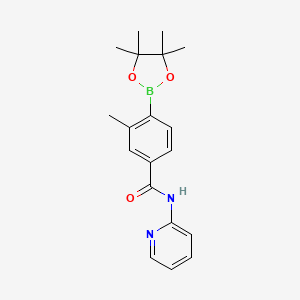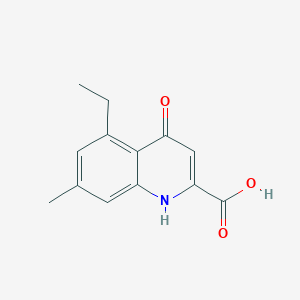![molecular formula C14H14BrF3N2 B13888969 2-[4-(Bromomethyl)phenyl]-1-isopropyl-4-(trifluoromethyl)imidazole](/img/structure/B13888969.png)
2-[4-(Bromomethyl)phenyl]-1-isopropyl-4-(trifluoromethyl)imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(Bromomethyl)phenyl]-1-isopropyl-4-(trifluoromethyl)imidazole is a synthetic organic compound belonging to the imidazole family Imidazoles are a class of heterocyclic compounds characterized by a five-membered ring containing two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Bromomethyl)phenyl]-1-isopropyl-4-(trifluoromethyl)imidazole typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach utilizes a Schiff’s base complex nickel catalyst for a one-pot microwave-assisted synthesis .
Industrial Production Methods
Industrial production methods for this compound often employ high-yielding, scalable processes. These methods may include the use of microwave-assisted synthesis, which offers the advantages of shorter reaction times and higher yields. Additionally, the use of recyclable catalysts and solvent-free conditions can enhance the sustainability and efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(Bromomethyl)phenyl]-1-isopropyl-4-(trifluoromethyl)imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the isopropyl and trifluoromethyl groups.
Cycloaddition Reactions: The imidazole ring can participate in cycloaddition reactions, forming larger heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromomethyl group can yield various substituted imidazoles, while oxidation and reduction reactions can modify the functional groups on the imidazole ring .
Applications De Recherche Scientifique
2-[4-(Bromomethyl)phenyl]-1-isopropyl-4-(trifluoromethyl)imidazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials and catalysts .
Mécanisme D'action
The mechanism of action of 2-[4-(Bromomethyl)phenyl]-1-isopropyl-4-(trifluoromethyl)imidazole involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, influencing enzymatic activity and other biochemical processes. Additionally, the bromomethyl and trifluoromethyl groups can enhance the compound’s lipophilicity and membrane permeability, facilitating its cellular uptake and interaction with intracellular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[4-(Bromomethyl)phenyl]propionic Acid: Shares the bromomethylphenyl moiety but differs in the presence of a propionic acid group instead of the imidazole ring.
2-[4-(Bromomethyl)phenyl]-1-isopropylimidazole: Similar structure but lacks the trifluoromethyl group, which can affect its chemical properties and applications.
Uniqueness
The trifluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, making it a valuable scaffold for drug development and other research applications .
Propriétés
Formule moléculaire |
C14H14BrF3N2 |
|---|---|
Poids moléculaire |
347.17 g/mol |
Nom IUPAC |
2-[4-(bromomethyl)phenyl]-1-propan-2-yl-4-(trifluoromethyl)imidazole |
InChI |
InChI=1S/C14H14BrF3N2/c1-9(2)20-8-12(14(16,17)18)19-13(20)11-5-3-10(7-15)4-6-11/h3-6,8-9H,7H2,1-2H3 |
Clé InChI |
KXUZHLJDOSSOHF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C=C(N=C1C2=CC=C(C=C2)CBr)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


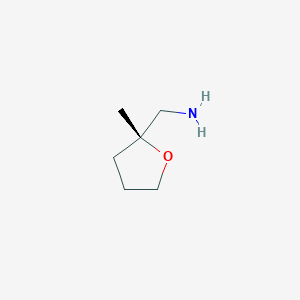

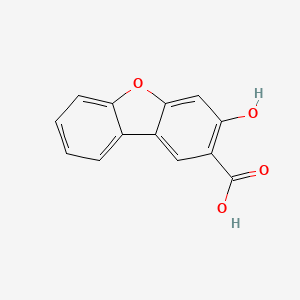

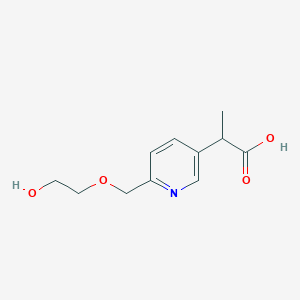
![4-Hydroxy-9-thia-1-azaspiro[5.5]undecan-2-one](/img/structure/B13888910.png)

